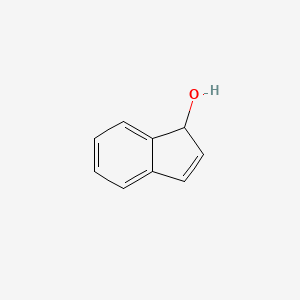

1H-Indenol

Description

Properties

IUPAC Name |

1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRSKZMCJVFUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021258 | |

| Record name | (+/-)-1H-Inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56631-57-3, 61463-21-6 | |

| Record name | 1-Indenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056631573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245861 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-1H-Inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mechanistic Insights and Substrate Scope

The process initiates with a Heck coupling between the o-halogenated benzaldehyde and the allylic alcohol, forming a transient intermediate that undergoes intramolecular aldol condensation. This cascade strategy efficiently assembles the indene backbone while introducing an acyl group at the C2 position. Substrate versatility is evident: electron-donating and -withdrawing substituents on the benzaldehyde moiety are tolerated, though steric hindrance at the ortho position slightly reduces yields.

Copper-Catalyzed Intramolecular Annulation for Hydroxy-Indanones

A copper-catalyzed intramolecular annulation strategy developed by He et al. provides access to 3-hydroxy-1-indanones, compounds sharing structural motifs with 1H-indenol. Using 2-ethynylbenzaldehydes as substrates, the reaction proceeds via alkyne activation followed by cyclization, affording hydroxylated indanones in 85–92% yields.

Reaction Optimization and Key Parameters

The optimal conditions involve CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMF at 80°C. The hydroxyl group originates from the aldehyde substrate, which participates in a keto-enol tautomerization during cyclization. This method highlights the potential for oxygen incorporation into polycyclic frameworks under mild conditions.

Implications for Indenol Synthesis

Although the product is a cyclic ketone rather than an indenol, this work demonstrates the feasibility of installing hydroxyl groups during annulation. Adapting similar substrates—for example, using propargyl alcohols instead of aldehydes—could enable direct formation of 1H-indenol through analogous copper-mediated pathways.

Cascade Cyclization and Friedel-Crafts Alkylation Strategies

A cascade cyclization/Friedel-Crafts approach reported by A.K.S. et al. synthesizes tetrahydro-1H-indeno[1,2-b]pyridines, showcasing the utility of electrophilic aromatic substitution in indene functionalization. The reaction combines 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides with aldehydes under Brønsted acid catalysis, achieving yields up to 78%.

Mechanistic Pathway

The process begins with alkyne activation, prompting cyclization to form a six-membered ring. A subsequent Friedel-Crafts alkylation engages the electron-rich aromatic system, completing the indeno-pyridine scaffold. This stepwise mechanism underscores the compatibility of indene intermediates with electrophilic functionalization.

Comparative Analysis of Methodologies

| Method | Substrate Class | Catalyst | Key Step | Yield (%) | Relevance to 1H-Indenol |

|---|---|---|---|---|---|

| Pd-catalyzed Heck-aldol | o-Halogenated benzaldehydes | Pd(0) | Tandem coupling-cyclization | 60–80 | Forms acyl-indenes; reducible to indenol |

| Cu-catalyzed annulation | 2-Ethynylbenzaldehydes | CuI/1,10-phen | Alkyne cyclization | 85–92 | Demonstrates hydroxyl installation |

| Cascade cyclization | Sulfonamides/aldehydes | Brønsted acid | Friedel-Crafts alkylation | 70–78 | Electrophilic functionalization route |

| Rh-catalyzed spirocyclization | Nitriles/diazo compounds | [Rh2(esp)2] | Vinylcarbene interception | 75 | Novel metal-mediated C–O bond potential |

Chemical Reactions Analysis

Types of Reactions: 1H-Indenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to indane using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Indanone.

Reduction: Indane.

Substitution: Various substituted indenols depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

1H-Indenol serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are explored for their potential use in drug development, particularly for neurological disorders. The presence of the hydroxyl group allows for diverse chemical modifications, making it a valuable precursor in organic synthesis.

Key Synthesis Applications:

- Pharmaceuticals : 1H-Indenol is utilized in the synthesis of pharmaceutical agents, including those targeting neurodegenerative diseases.

- Agrochemicals : It is also employed in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.

- Polymers : The compound acts as a precursor for synthesizing polymers and other industrial chemicals, enhancing material properties.

Biological Research

Research on 1H-Indenol has revealed its potential biological activities, including antimicrobial and anti-inflammatory properties. Its derivatives have been studied for their efficacy against various pathogens and in cancer treatment.

Notable Biological Applications:

- Antimicrobial Activity : Studies indicate that certain derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, disrupting bacterial cell membranes and inhibiting metabolic pathways.

- Anticancer Properties : Research has shown that 1H-Indenol derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Neuroprotective Effects : Investigations into its neuroprotective capabilities suggest that it may improve cognitive function and reduce neuroinflammation, particularly in models of Alzheimer's disease.

Industrial Applications

In addition to its laboratory applications, 1H-Indenol finds utility in industrial settings. Its unique chemical properties allow it to be used as a solvent or reagent in various chemical processes.

Industrial Uses:

- Chemical Manufacturing : It is involved in producing specialty chemicals and intermediates for various applications.

- Material Science : The compound's properties make it suitable for developing new materials with specific characteristics.

Case Studies

Several studies highlight the effectiveness and versatility of 1H-Indenol and its derivatives:

Mechanism of Action

The mechanism of action of 1H-Indenol involves its interaction with various molecular targets and pathways. For instance, its derivatives may act as ligands for certain enzymes or receptors, modulating their activity. The hydroxyl group in 1H-Indenol can participate in hydrogen bonding, influencing its binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following compounds share structural motifs with 1H-Indenol but exhibit distinct chemical behaviors due to differences in saturation, substituents, or ring systems:

Key Structural Differences:

- 1H-Indenol vs. 1-Indanol: 1H-Indenol is fully aromatic, while 1-Indanol (2,3-dihydro-1H-inden-1-ol) has a saturated bicyclic structure, reducing its reactivity toward electrophilic substitution .

- 1H-Indenol vs. 1H-Indene: The hydroxyl group in 1H-Indenol enables hydrogen bonding and participation in redox reactions, unlike the non-polar 1H-Indene .

Physical and Thermodynamic Properties

| Property | 1H-Indenol | 1-Indanol | Hydroxynaphthalene |

|---|---|---|---|

| Boiling Point (°C) | Not reported | 245–250 | 285–290 |

| Melting Point (°C) | Data inconsistent | 25–28 | 155–160 |

| Solubility | Low in water | Moderately polar | Low in water |

Note: Data inconsistencies for 1H-Indenol’s melting/boiling points highlight gaps in experimental validation .

Environmental and Industrial Relevance

- 1H-Indenol: Linked to EPFR formation in particulate matter, posing respiratory health risks . Its enzymatic synthesis offers a green chemistry route to chiral diols (e.g., cis-1,2-indanediol) .

- 1-Indanol: Valued in pharmaceutical synthesis (e.g., chiral building blocks) and industrial catalysis due to its stability and stereochemical control .

- Hydroxynaphthalene: A marker for incomplete combustion processes and a precursor to carcinogenic PAHs .

Biological Activity

1H-Indenol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

1H-Indenol is characterized by its unique bicyclic structure, which contributes to its reactivity and interaction with biological systems. The molecular formula is , and it features a hydroxyl group attached to an indene skeleton. This structure is crucial for its biological activity, influencing how it interacts with various biological targets.

Biological Activities

1H-Indenol exhibits a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported that derivatives of 1H-Indenol show significant antibacterial and antifungal properties. For instance, compounds derived from 1H-Indenol have been evaluated against various strains of bacteria and fungi, demonstrating potent inhibitory effects.

- Anticancer Properties : Research indicates that 1H-Indenol derivatives can inhibit the proliferation of cancer cells. A notable study demonstrated that certain derivatives effectively reduced cell viability in human melanoma cell lines, suggesting potential as anticancer agents.

- Neuroprotective Effects : Some studies suggest that 1H-Indenol may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is relevant for conditions like Alzheimer's disease.

- Anti-inflammatory Activity : The compound has also been linked to anti-inflammatory effects, making it a candidate for the treatment of inflammatory disorders.

The biological activity of 1H-Indenol can be attributed to several mechanisms:

- Enzyme Inhibition : Many of the pharmacological effects are mediated through the inhibition of key enzymes such as AChE and cyclooxygenase (COX), which are involved in inflammation and neurotransmission.

- Interaction with Receptors : 1H-Indenol derivatives may interact with various receptors in the body, modulating signaling pathways that lead to therapeutic effects.

Data Tables

The following table summarizes key findings from recent studies on the biological activity of 1H-Indenol derivatives:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various 1H-Indenol derivatives against common pathogens. The results indicated that specific modifications to the indenol structure significantly enhanced antibacterial potency against both Gram-positive and Gram-negative bacteria.

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, a derivative of 1H-Indenol was administered to assess its effects on cognitive function. Results showed improved memory retention and reduced levels of amyloid-beta plaques in treated subjects compared to controls.

Q & A

Q. How should researchers document failed experiments or null results in 1H-Indenol studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.